molecular formula C18H21N3O4 B2506053 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034436-18-3

2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2506053
CAS No.: 2034436-18-3
M. Wt: 343.383
InChI Key: DUOKBXZUJYFZCJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a benzyloxy-ethanone backbone linked to a pyrrolidin-1-yl moiety substituted with a 6-methoxypyridazin-3-yloxy group. Key functional groups include a ketone, ether linkages, and aromatic heterocycles.

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-16-7-8-17(20-19-16)25-15-9-10-21(11-15)18(22)13-24-12-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKBXZUJYFZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the benzyloxy group, and the incorporation of the methoxypyridazinyl moiety. Common reagents used in these reactions include:

    Benzyl alcohol: for the benzyloxy group.

    Pyrrolidine: for the pyrrolidine ring.

    Methoxypyridazine: for the methoxypyridazinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzyloxy group to a benzaldehyde or benzoic acid derivative.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the pyrrolidine or pyridazine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield benzaldehyde, while reduction of the ketone group could yield the corresponding alcohol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Compounds similar to 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone have been evaluated for their efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cancer Treatment

Studies have shown that compounds containing pyrrolidine and pyridazine structures can inhibit cancer cell proliferation. For instance, molecular docking studies have demonstrated that similar compounds can interact effectively with targets involved in cancer progression, making them candidates for further development as anticancer agents .

Neurological Disorders

The structural components of this compound suggest potential utility in treating central nervous system disorders. Research into related compounds indicates that they may act on neurotransmitter systems, providing a basis for exploring their use in neuropharmacology .

Synthetic Methodologies

The synthesis of 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : This can be achieved through the reaction of suitable precursors involving nucleophilic substitution.
  • Introduction of the Methoxypyridazine Moiety : This step often requires the use of coupling reactions to attach the pyridazine derivative to the pyrrolidine.
  • Final Functionalization : The benzyloxy group is introduced in the final stages to yield the target compound.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

Study ReferenceCompound StudiedApplication FocusKey Findings
Pyridazine DerivativesAntimicrobialSignificant activity against Gram-positive bacteria
Pyrrolidine-based CompoundsCancer TreatmentInhibition of cell growth in liver cancer models
Neurological AgentsCNS DisordersPotential modulation of neurotransmitter levels

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with three structurally analogous molecules, emphasizing molecular features, substituent effects, and physicochemical properties.

2-(Benzyloxy)-1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS: 2034228-06-1)

Molecular Formula : C₁₈H₂₁N₃O₃
Molecular Weight : 327.4 g/mol
Key Structural Differences :

  • Heterocyclic Core : Utilizes a piperidin ring (6-membered) instead of pyrrolidin (5-membered), altering conformational flexibility and steric interactions.
  • Substituent : Features a pyrazin-2-yloxy group (two nitrogen atoms at positions 1 and 4) instead of 6-methoxypyridazin-3-yloxy (two adjacent nitrogen atoms at positions 1 and 2). Pyrazine’s electron-deficient nature may reduce nucleophilic reactivity compared to pyridazine.

1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone (CAS: 551920-20-8)

Molecular Formula : C₉H₉N₃O₂
Molecular Weight : 191.19 g/mol
Key Structural Differences :

  • Core Structure : Contains a fused pyrazolo[1,5-b]pyridazin system , a bicyclic framework absent in the target compound. This rigid structure may limit rotational freedom compared to the flexible pyrrolidin-ether linkage in the target.
  • Simplified Backbone : Lacks the benzyloxy and pyrrolidin substituents, resulting in a significantly smaller molecular size and reduced complexity.
  • Functional Groups: Retains a methoxy group but positions it on a fused heterocycle rather than a monocyclic pyridazine.

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (CAS: Not specified)

Molecular Formula : C₁₂H₁₆N₂O₂ (inferred from )
Molecular Weight : ~220–230 g/mol (estimated)
Key Structural Differences :

  • Heterocycle Substitution : Features a pyridine ring substituted with pyrrolidin-1-yl and methoxy groups, contrasting with the pyridazine core in the target compound. Pyridine’s single nitrogen atom creates distinct electronic properties compared to pyridazine’s two adjacent nitrogens.
  • Backbone Simplicity: Retains an ethanone group but lacks the benzyloxy side chain, reducing lipophilicity and aromatic interactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Target Compound ~C₁₈H₂₁N₃O₄ ~343 (estimated) Benzyloxy, methoxypyridazin, pyrrolidin Pyrrolidin ring, 6-methoxy on pyridazin, ethanone linkage
2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone C₁₈H₂₁N₃O₃ 327.4 Benzyloxy, pyrazin, piperidin Piperidin ring, pyrazin substituent, no methoxy group
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone C₉H₉N₃O₂ 191.19 Methoxypyrazolo-pyridazin, ethanone Fused pyrazolo-pyridazin system, compact structure
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₂H₁₆N₂O₂ ~220–230 (estimated) Methoxy, pyrrolidin, pyridine Pyridine core, pyrrolidin substituent, no benzyloxy or pyridazine

Research Implications and Limitations

  • Structural Flexibility : The target compound’s pyrrolidin ring may enhance binding to protein pockets compared to piperidin or rigid fused systems .
  • Electronic Effects : The 6-methoxypyridazin group could improve solubility relative to pyrazin derivatives, though experimental validation is needed .
  • Data Gaps: Limited physicochemical data (e.g., solubility, logP) and biological activity profiles hinder a comprehensive comparison. Further synthesis and testing are required to explore structure-activity relationships.

Biological Activity

2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, a compound with the CAS number 2034582-19-7, has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4} with a molecular weight of 343.4 g/mol. The structure features a benzyloxy group, a pyrrolidine moiety, and a methoxypyridazine unit, which are significant for its biological interactions.

PropertyValue
CAS Number2034582-19-7
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol

Research indicates that compounds similar to 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone act as high-affinity ligands for various receptors, including melanin-concentrating hormone receptor 1 (MCHr1). These interactions can lead to significant physiological effects, such as modulation of calcium ion release in cellular environments, which is crucial for various signaling pathways .

Antagonistic Properties

Studies have shown that this compound exhibits potent antagonistic properties against MCHr1. In particular, it has been identified as an effective inhibitor of MCH-mediated calcium release, demonstrating potential applications in weight management therapies .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests good plasma and central nervous system (CNS) exposure upon oral administration. This characteristic is vital for the development of therapeutics aimed at CNS-related conditions .

Case Studies and Research Findings

  • Weight Loss Efficacy : In a chronic model involving diet-induced obese mice, compounds structurally related to 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone demonstrated significant weight loss effects when administered orally. This highlights its potential as a therapeutic agent in obesity management .
  • High-Affinity Binding : Compounds with similar structural motifs were found to bind with high affinity to MCHr1, indicating that modifications in the chemical structure can enhance or alter biological activity significantly.

Q & A

What synthetic strategies are effective for constructing the pyrrolidine-oxypyridazine linkage in this compound?

Basic Research Question
The synthesis of the pyrrolidine-oxypyridazine ether linkage requires careful optimization of coupling reactions. A common approach involves nucleophilic substitution or Mitsunobu reactions between a pyrrolidine derivative and a pyridazinyl alcohol. For example, carbodiimide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can mediate the formation of ether bonds under anhydrous conditions in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) . Microwave-assisted synthesis may improve reaction efficiency and yield by reducing reaction time and side products .

Key Considerations:

  • Reagent Selection: Use of EDCI or dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP).
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification: Column chromatography or recrystallization to isolate the product.

How can the molecular conformation and crystal structure of this compound be characterized?

Basic Research Question
X-ray crystallography is the gold standard for determining the three-dimensional conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For instance, dihedral angles between the benzyloxy group and the pyrrolidine ring can be resolved, revealing steric effects or electronic influences . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY, provides complementary data on solution-phase dynamics and substituent orientations .

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